molecular formula C12H12N4O3S B14425061 (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium

Cat. No.: B14425061
M. Wt: 292.32 g/mol
InChI Key: HTKJAYICYIMPCA-NXVVXOECSA-N
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Description

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both oxido and sulfamoyl groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the reaction of 4-sulfonamidophenylhydrazine with an appropriate oxidizing agent. The process begins with the preparation of 4-sulfonamidophenylhydrazine from 4-chlorobenzenesulfonamide through a series of reactions including diazotization, reduction, and hydrolysis . The final step involves the oxidation of the hydrazine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: It can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where electrophilic substitution can occur.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets, such as enzymes. The compound is known to inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various physiological effects, including reduced inflammation and slowed tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (oxido and sulfamoyl), which provide it with a versatile reactivity profile. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium

InChI

InChI=1S/C12H12N4O3S/c13-20(18,19)12-8-6-10(7-9-12)14-15-16(17)11-4-2-1-3-5-11/h1-9,14H,(H2,13,18,19)/b16-15-

InChI Key

HTKJAYICYIMPCA-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)N)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)N)[O-]

Origin of Product

United States

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